molecular formula C20H24N2O4S B2747090 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379953-00-9

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2747090
CAS No.: 2379953-00-9
M. Wt: 388.48
InChI Key: JJCJAQRRWSKDHM-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, including the formation of the benzofuran ring, the sulfonylation of the piperidine ring, and the coupling of these intermediates with the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine
  • **4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-ethylpyridine
  • **4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-2-propylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-12-18(4-8-21-15)26-14-16-5-9-22(10-6-16)27(23,24)19-2-3-20-17(13-19)7-11-25-20/h2-4,8,12-13,16H,5-7,9-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJAQRRWSKDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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